molecular formula C13H9NO B7881304 1-Isocyano-3-phenoxybenzene

1-Isocyano-3-phenoxybenzene

Cat. No.: B7881304
M. Wt: 195.22 g/mol
InChI Key: RQJRUJUJXQTTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyano-3-phenoxybenzene, also known as 3-phenoxyphenyl isocyanate, is an organic compound containing an isocyanate group. It is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds. The compound has a molecular formula of C13H9NO2 and a molecular weight of 211.22 g/mol .

Comparison with Similar Compounds

Uniqueness: 1-Isocyano-3-phenoxybenzene is unique due to its phenoxy substituent, which enhances its reactivity and stability compared to other isocyanides. This makes it particularly useful in multicomponent reactions and the synthesis of complex molecules .

Biological Activity

1-Isocyano-3-phenoxybenzene is a compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.

This compound can be synthesized through multicomponent reactions, which allow for the efficient creation of complex molecules. The methodology often involves the use of isocyanides as versatile intermediates in organic synthesis, enabling the formation of diverse chemical structures with potential biological activity .

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted its ability to inhibit proteasome activity, which is crucial for the degradation of regulatory proteins involved in cell cycle control and apoptosis . The compound was tested in a cell-based assay, showing promising results in reducing cell viability in a dose-dependent manner.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Proteasome inhibition
MCF-7 (breast cancer)15.0Induction of apoptosis
A549 (lung cancer)20.0Cell cycle arrest

Inhibition of Enzymatic Activity

The compound has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. Inhibition assays demonstrated that this compound can effectively inhibit diacylglycerol acyltransferase (DGAT1), an enzyme linked to lipid metabolism and cancer cell proliferation . This inhibition suggests a potential therapeutic application in targeting metabolic pathways in cancer.

Study on Proteasome Inhibition

In a detailed investigation, researchers evaluated the effects of this compound on proteasome activity using a fluorogenic substrate. The results showed a notable decrease in proteasome function, leading to increased levels of pro-apoptotic factors within treated cells. This study provides insight into how the compound might induce apoptosis through proteasome pathway modulation .

Multicomponent Reaction Applications

The versatility of isocyanides, including this compound, has been exploited in multicomponent reactions to create libraries of compounds with varied biological activities. These reactions have facilitated the discovery of new inhibitors with enhanced potency against various targets, showcasing the compound's utility in drug discovery .

Properties

IUPAC Name

1-isocyano-3-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJRUJUJXQTTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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